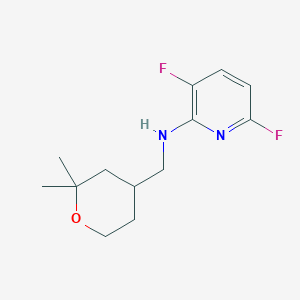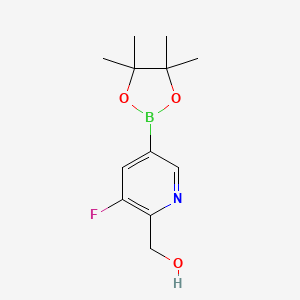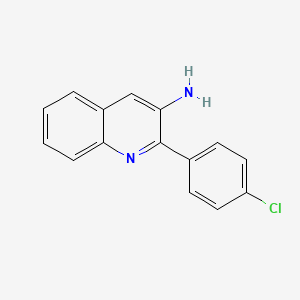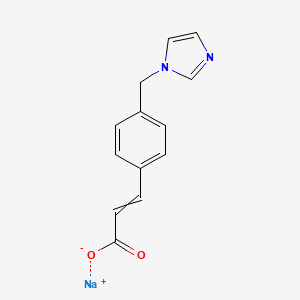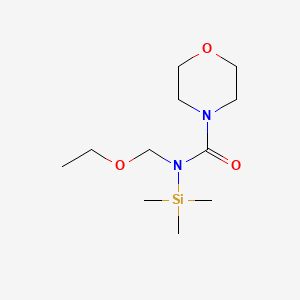
N-(Ethoxymethyl)-N-(trimethylsilyl)morpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Ethoxymethyl)-N-(trimethylsilyl)morpholine-4-carboxamide: is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of an ethoxymethyl group, a trimethylsilyl group, and a carboxamide functional group attached to the morpholine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethoxymethyl)-N-(trimethylsilyl)morpholine-4-carboxamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the morpholine ring with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.
Addition of the Ethoxymethyl Group: The ethoxymethyl group can be added through the reaction of the morpholine derivative with ethyl chloroformate in the presence of a base.
Incorporation of the Trimethylsilyl Group: The trimethylsilyl group can be introduced by reacting the morpholine derivative with trimethylsilyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N-(Ethoxymethyl)-N-(trimethylsilyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethyl or trimethylsilyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ethoxymethyl or trimethylsilyl groups.
科学研究应用
N-(Ethoxymethyl)-N-(trimethylsilyl)morpholine-4-carboxamide has several scientific research applications, including:
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(Ethoxymethyl)-N-(trimethylsilyl)morpholine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The ethoxymethyl and trimethylsilyl groups may enhance the compound’s binding affinity and specificity, while the carboxamide group can participate in hydrogen bonding and other interactions.
相似化合物的比较
N-(Ethoxymethyl)-N-(trimethylsilyl)morpholine-4-carboxamide can be compared with other morpholine derivatives, such as:
N-(Methoxymethyl)-N-(trimethylsilyl)morpholine-4-carboxamide: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
N-(Ethoxymethyl)-N-(triethylsilyl)morpholine-4-carboxamide: Similar structure but with a triethylsilyl group instead of a trimethylsilyl group.
N-(Ethoxymethyl)-N-(trimethylsilyl)piperidine-4-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
64909-16-6 |
|---|---|
分子式 |
C11H24N2O3Si |
分子量 |
260.40 g/mol |
IUPAC 名称 |
N-(ethoxymethyl)-N-trimethylsilylmorpholine-4-carboxamide |
InChI |
InChI=1S/C11H24N2O3Si/c1-5-15-10-13(17(2,3)4)11(14)12-6-8-16-9-7-12/h5-10H2,1-4H3 |
InChI 键 |
QIMFNZHRQPMNJB-UHFFFAOYSA-N |
规范 SMILES |
CCOCN(C(=O)N1CCOCC1)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860539.png)
